molecular formula C9H12N4O2 B1438129 1-(3-Nitropyridin-4-yl)piperazine CAS No. 1052704-89-8

1-(3-Nitropyridin-4-yl)piperazine

Cat. No. B1438129
M. Wt: 208.22 g/mol
InChI Key: KCPYVCICIJDVDN-UHFFFAOYSA-N
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Description

“1-(3-Nitropyridin-4-yl)piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is related to the compound “methyl 4- (3-nitropyridin-4-yl)piperazine-1-carboxylate” which has a molecular weight of 266.26 .


Synthesis Analysis

The synthesis of “1-(3-Nitropyridin-4-yl)piperazine” derivatives has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitropyridin-4-yl)piperazine” is represented by the molecular formula C9H12N4O2 . The InChI code for this compound is 1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Nitropyridin-4-yl)piperazine” include a molecular weight of 208.22 . Other properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

PET Tracers for Neurological Disorders

1-(3-Nitropyridin-4-yl)piperazine derivatives have been explored for their potential in developing PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in the brain. These receptors are crucial in studying neuropsychiatric disorders. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, synthesized from 4-nitropyridin-2-yl precursors, showed high affinity and selectivity towards 5-HT1A receptors, suggesting their utility in in vivo quantification of these receptors for diagnosing and researching neuropsychiatric disorders (García et al., 2014).

Antiviral Research

Research on nitroimidazole derivatives, including those involving 1-(3-Nitropyridin-4-yl)piperazine, has demonstrated potential anti-HIV activity. Specifically, new 5-substituted Piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their efficacy against HIV-1 and HIV-2, showing promising results in vitro (Al-Masoudi et al., 2007).

Antibacterial and Biofilm Inhibition

Innovative bis(pyrazole-benzofuran) hybrids containing the piperazine linker have been developed, displaying potent antibacterial efficacies and biofilm inhibition activities. These compounds, specifically designed with a 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine core, showed remarkable MIC/MBC values against various bacterial strains including E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities surpassed conventional antibiotics, offering a new avenue for tackling antibiotic resistance (Mekky & Sanad, 2020).

Anticancer Research

The anticancer activities of novel Mannich bases derived from 1-(3-Nitropyridin-4-yl)piperazine have been investigated, showing promise in prostate cancer treatment. These compounds, synthesized from 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, exhibited moderate cytotoxic activity against various prostate cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Demirci & Demirbas, 2019).

Leishmanicidal Activity

The compound 1-(3-Nitropyridin-4-yl)piperazine has also been part of the synthesis of derivatives with significant leishmanicidal activity. A series of thiadiazole derivatives exhibited strong activity against Leishmania major promastigotes, outperforming conventional treatments and highlighting the potential for new leishmaniasis therapies (Foroumadi et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, “1-BOC-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Future Directions

The future directions for “1-(3-Nitropyridin-4-yl)piperazine” could involve further exploration of its potential as an anti-tubercular agent . The results from one study showed that certain derivatives of “1-(3-Nitropyridin-4-yl)piperazine” exhibited significant activity against Mycobacterium tuberculosis H37Ra . These findings suggest that these compounds could serve as important inhibitors of urease, a nickel-dependent enzyme prevalent across diverse life forms .

properties

IUPAC Name

1-(3-nitropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPYVCICIJDVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-4-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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